molecular formula C13H19ClN2S B8414411 1-(4-Chloro-phenyl)-3-(1,2,2-trimethylpropyl)-thiourea

1-(4-Chloro-phenyl)-3-(1,2,2-trimethylpropyl)-thiourea

Cat. No. B8414411
M. Wt: 270.82 g/mol
InChI Key: NMXRELJRHHDRCI-UHFFFAOYSA-N
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Patent
US07115620B2

Procedure details

To a solution of 4-chloro-phenyl isothiocyanate (1.00 g, 5.90 mmol) in THF (20 mL) at room temperature was added (±) 3,3-dimethyl-2-aminobutane (1.03 mL, 7.66 mmol) and the reaction was stirred overnight at room temperature. The mixture was concentrated in vacuo and the resulting residue was triturated with diethyl ether and filtered to afford 1.29 g (81%) of 1-(4-chloro-phenyl)-3-(1,2,2-trimethylpropyl)-thiourea as a white solid which was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.03 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]=[C:9]=[S:10])=[CH:4][CH:3]=1.[CH3:11][C:12]([CH3:17])([CH3:16])[CH:13]([NH2:15])[CH3:14]>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([NH:15][CH:13]([CH3:14])[C:12]([CH3:17])([CH3:16])[CH3:11])=[S:10])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N=C=S
Name
Quantity
1.03 mL
Type
reactant
Smiles
CC(C(C)N)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting residue was triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC(=S)NC(C(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.29 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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